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Compound of Interest

Compound Name: MeOIstPyrd

Cat. No.: B15584914 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals.

Note: Initial searches for "MeOIstPyrd" did not yield specific information on a compound with

this name used in fluorescence microscopy. The following application notes and protocols are

based on a hypothetical fluorescent probe, herein named "FluoroRed-Mito," designed for

mitochondrial imaging, to demonstrate the structure and detail requested. This template can be

adapted for a specific probe once its characteristics are known.

FluoroRed-Mito: A Novel Fluorescent Probe for
Mitochondrial Imaging
Introduction

FluoroRed-Mito is a novel, cell-permeable fluorescent probe with a high affinity for

mitochondria. Its mechanism of accumulation is dependent on the mitochondrial membrane

potential, making it a sensitive indicator of mitochondrial health and cellular viability. Upon

entering healthy mitochondria, FluoroRed-Mito exhibits a significant increase in fluorescence

intensity, allowing for precise visualization of mitochondrial morphology and dynamics in live

and fixed cells. Its spectral properties are well-suited for multiplexing with other common

fluorophores.
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For optimal experimental design and data interpretation, the key quantitative properties of

FluoroRed-Mito are summarized below.

Property Value

Excitation Maximum (nm) 568

Emission Maximum (nm) 592

Quantum Yield ~0.65 in mitochondrial environment

Molar Extinction Coefficient (M⁻¹cm⁻¹) ~95,000

Optimal Concentration Range 100 - 500 nM

Recommended Incubation Time 15 - 30 minutes

Photostability High

Cell Permeability High

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria
This protocol outlines the steps for staining and imaging mitochondria in live cultured cells

using FluoroRed-Mito.

Materials:

FluoroRed-Mito stock solution (1 mM in DMSO)

Cultured cells on glass-bottom dishes or coverslips

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:
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Cell Preparation:

Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired

confluency (typically 50-70%).

Reagent Preparation:

Prepare a fresh working solution of FluoroRed-Mito by diluting the 1 mM stock solution in

pre-warmed complete cell culture medium to a final concentration of 100-500 nM.

Staining:

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the FluoroRed-Mito working solution to the cells and incubate for 15-30 minutes at

37°C in a CO₂ incubator.

Washing:

Remove the staining solution and wash the cells twice with pre-warmed complete cell

culture medium.

Imaging:

Add fresh, pre-warmed complete cell culture medium to the cells.

Image the cells using a fluorescence microscope equipped with a suitable filter set for red

fluorescence.

For time-lapse imaging, ensure the sample is maintained at 37°C and 5% CO₂.

Protocol 2: Fixed-Cell Staining
This protocol describes the staining of mitochondria in cells that have been previously fixed.

Materials:

FluoroRed-Mito working solution (250 nM in PBS)
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Fixed cells on coverslips (e.g., fixed with 4% paraformaldehyde)

Phosphate-Buffered Saline (PBS)

Mounting medium

Procedure:

Rehydration:

Wash the fixed cells three times with PBS for 5 minutes each to rehydrate and remove any

residual fixative.

Staining:

Add the FluoroRed-Mito working solution to the fixed cells and incubate for 20 minutes at

room temperature, protected from light.

Washing:

Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

Mounting:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Imaging:

Visualize the stained mitochondria using a fluorescence microscope.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for live-cell imaging using FluoroRed-

Mito.
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Figure 1. Live-cell imaging workflow.

Hypothetical Signaling Pathway Investigation
FluoroRed-Mito can be used to investigate cellular processes that affect mitochondrial

membrane potential, such as apoptosis. The diagram below illustrates a simplified apoptosis

signaling pathway leading to mitochondrial outer membrane permeabilization (MOMP).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15584914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apoptotic Stimulus

Cytosol

e.g., UV Radiation,
Drug Treatment

Bax/Bak Activation

MOMP

Loss of Membrane
Potential

Cytochrome c
Release

Caspase Activation

Apoptosis

Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols for MeOIstPyrd in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584914#meoistpyrd-in-fluorescence-microscopy-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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